1-(2-羟苯基)-4-乙氧羰基-哌嗪

描述

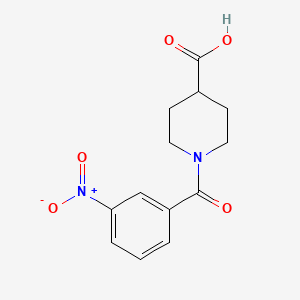

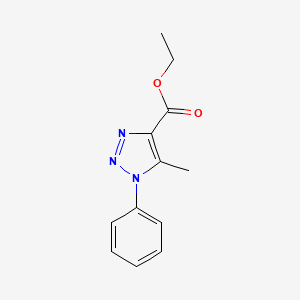

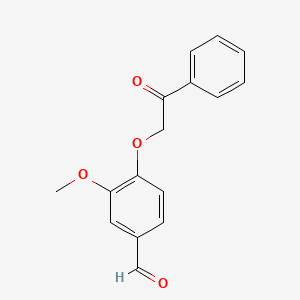

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine (1-HPEP) is an organic compound that has recently been studied for its potential applications in scientific research. It is a derivative of piperazine, a heterocyclic compound, and contains a phenyl ring with a hydroxyl group and ethoxycarbonyl group substituents. 1-HPEP is an important tool for the study of biological systems, as it has been shown to have a wide range of biochemical and physiological effects.

科学研究应用

- Field : Green and Sustainable Chemistry .

- Summary : A novel collector of 1-(2-hydroxyphenyl) dec-2-en-1-one oxime (HPDO) was synthesized from 2-hydroxy acetophenone and octanal, and its flotation and adsorption behavior for malachite were studied .

- Methods : The application methods involved synthesis from 2-hydroxy acetophenone and octanal, followed by flotation tests and x-ray photoelectron spectroscopy (XPS) analysis .

- Results : The HPDO with a concentration of 200 mg/L can float 94% malachite at pH 8, while only recovering 7.8% quartz and 28% calcite .

- Field : Molecular Microbiology .

- Summary : The compounds 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue were explored for their in vitro antimicrobial activity against multidrug-resistant pathogens .

- Methods : The compounds were tested for their structure-dependent antimicrobial activity against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile) .

- Results : Compounds 14 and 24b showed promising activity against vancomycin-intermediate S. aureus strains, and favorable cytotoxic profiles in HSAEC-1 cells .

Application in Green and Sustainable Chemistry

Application in Antimicrobial and Anticancer Agents Development

- Field : Organic Chemistry .

- Summary : An isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .

- Methods : The reaction features a high substrate scope and is insensitive to air . Further, a direct metal-free C-H functionalization (azidation, alkoxylation, and hydroxylation) and selective oxidative cleavage of 2-benzylfurans are described .

- Results : The process provides 2-alkyl/benzyl benzofurans in excellent yields .

- Field : Food Chemistry .

- Summary : 1-(2-hydroxyphenyl)ethan-1-one and 2-(2-hydroxyphenyl)acetic acid are examples of phenolic compounds with antioxidant potential .

- Methods : These compounds are classified based on their chemical structure, physical properties, and chemical properties .

- Results : Phenolic compounds have characteristic properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Application in Benzofuran Synthesis

Application in Antioxidant Development

- Field : Organic Chemistry .

- Summary : An isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .

- Methods : The reaction features a high substrate scope and is insensitive to air . Further, a direct metal-free C-H functionalization (azidation, alkoxylation, and hydroxylation) and selective oxidative cleavage of 2-benzylfurans are described .

- Results : The process provides 2-alkyl/benzyl benzofurans in excellent yields .

- Field : Food Chemistry .

- Summary : 1-(2-hydroxyphenyl)ethan-1-one and 2-(2-hydroxyphenyl)acetic acid are examples of phenolic compounds with antioxidant potential .

- Methods : These compounds are classified based on their chemical structure, physical properties, and chemical properties .

- Results : Phenolic compounds have characteristic properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Application in Benzofuran Synthesis

Application in Antioxidant Development

属性

IUPAC Name |

ethyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-18-13(17)15-9-7-14(8-10-15)11-5-3-4-6-12(11)16/h3-6,16H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBSXIAMRFKRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368747 | |

| Record name | 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |

CAS RN |

67915-00-8 | |

| Record name | Ethyl 4-(2-hydroxyphenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)